(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one
Description
The compound (2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one is a benzofuran derivative characterized by a Z-configuration at the methylidene group, a 4-bromophenyl substituent, a hydroxy group at position 6, and a methyl group at position 2.
Properties
IUPAC Name |
(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c1-9-6-12(18)8-13-15(9)16(19)14(20-13)7-10-2-4-11(17)5-3-10/h2-8,18H,1H3/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTSLZQIPGEENR-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC=C(C=C3)Br)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=C(C=C3)Br)/O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one involves several steps. One common method includes the reaction of 4-bromobenzaldehyde with 6-hydroxy-4-methylbenzo[b]furan-3-one under specific conditions . The reaction typically requires a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction, resulting in the formation of the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and tetrahydrofuran, as well as catalysts like palladium on carbon or copper iodide . Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted benzo[b]furan derivatives .
Scientific Research Applications
(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt bacterial membrane integrity . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of specific signaling pathways .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their differences:
Electronic and Steric Properties
Hydrogen Bonding and Crystal Packing
Hypothetical Physicochemical Properties
Note: LogP values estimated using fragment-based methods; solubility inferred from substituent polarity.
Research Implications and Limitations
- Biological Activity : Bromine’s presence in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, though experimental validation is needed.
- Synthetic Challenges : The Z-configuration requires precise stereocontrol during synthesis, unlike the simpler analogs in .
Biological Activity
The compound (2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one is a benzofuran derivative that has attracted attention for its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound's IUPAC name indicates a complex structure featuring a benzofuran core with multiple functional groups, including a bromophenyl group and a hydroxy group. The chemical formula is and its molecular structure can be represented as follows:
Anticancer Properties
Recent studies have evaluated the anticancer activity of this compound against various cancer cell lines. Notably, it has been tested against A549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay to determine cell viability.
Key Findings:
- In Vitro Activity: The compound demonstrated significant cytotoxicity with IC50 values indicating potent inhibition of cell growth in both A549 and HeLa cells. For instance, analogs with specific substitutions showed enhanced activity compared to standard chemotherapeutic agents like doxorubicin .
The mechanism through which this compound exerts its anticancer effects appears to involve:
- Enzyme Inhibition: The benzofuran core may interact with key enzymes involved in cancer progression, such as extracellular signal-regulated kinases (ERK).
- Apoptosis Induction: Morphological studies revealed that treated cells exhibited signs of apoptosis, including cell shrinkage and membrane blebbing.
- Molecular Docking Studies: Computational analyses suggest favorable binding interactions with targets involved in signaling pathways critical for cancer cell survival .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzofuran structure significantly influence biological activity. Substituents on the phenyl ring and variations in the hydroxy group position can enhance or reduce potency.
Notable SAR Insights:
- Bromination: The presence of the bromine atom in the para position enhances lipophilicity and may improve binding affinity to target proteins.
- Hydroxy Group Positioning: Hydroxylation at specific positions on the benzofuran ring has been shown to increase solubility and bioavailability, thereby enhancing anticancer efficacy .
Case Studies
In one study, several derivatives of the compound were synthesized and screened for their anticancer properties. The results highlighted that certain substitutions led to compounds with IC50 values significantly lower than that of traditional chemotherapeutics, indicating a promising avenue for further development.
Example Case Study:
A derivative of the compound was tested against multiple cancer cell lines:
- Compound X : Exhibited an IC50 of 75 nM against HeLa cells.
This study emphasized the potential for developing new therapeutic agents based on structural modifications to the original compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
